Cas no 17746-75-7 (3-Bromo-2-hydroxy-5-methylbenzoic Acid)

3-Bromo-2-hydroxy-5-methylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 3-bromo-2-hydroxy-5-methyl-
- 3-bromo-2-hydroxy-5-methylbenzoic acid
- bromo-p-cresotic acid
- 17746-75-7
- Z367679390
- CS-0190918
- 3-bromo-2-hydroxy-5-methylbenzoicacid
- POGDQQPHOPNJFP-UHFFFAOYSA-N
- MFCD11203648
- DTXSID60501806
- EN300-49649
- AKOS005150552
- AT22682
- SCHEMBL5940900
- 3-Bromo-2-hydroxy-5-methylbenzoic Acid
-
- インチ: InChI=1S/C8H7BrO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12)
- InChIKey: POGDQQPHOPNJFP-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C(=C1)Br)O)C(=O)O
計算された属性
- せいみつぶんしりょう: 229.95781
- どういたいしつりょう: 229.95786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 57.53
3-Bromo-2-hydroxy-5-methylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-49649-10.0g |
3-bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 95.0% | 10.0g |
$1471.0 | 2025-02-20 | |
Ambeed | A525242-100mg |
3-Bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 97% | 100mg |
$158.0 | 2025-02-25 | |
Enamine | EN300-49649-5.0g |
3-bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 95.0% | 5.0g |
$991.0 | 2025-02-20 | |
Aaron | AR00260X-1g |
Benzoic acid, 3-bromo-2-hydroxy-5-methyl- |
17746-75-7 | 97% | 1g |
$597.00 | 2023-12-14 | |
A2B Chem LLC | AB00021-2.5g |
3-Bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 95% | 2.5g |
$800.00 | 2024-01-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194841A-100mg |
3-Bromo-2-hydroxy-5-methylbenzoic Acid |
17746-75-7 | 0.97 | 100mg |
¥1623.6 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194841A-250mg |
3-Bromo-2-hydroxy-5-methylbenzoic Acid |
17746-75-7 | 0.97 | 250mg |
¥2759.4 | 2024-07-24 | |
A2B Chem LLC | AB00021-1g |
3-Bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 97% | 1g |
$311.00 | 2024-04-20 | |
A2B Chem LLC | AB00021-50mg |
3-Bromo-2-hydroxy-5-methylbenzoic acid |
17746-75-7 | 95% | 50mg |
$105.00 | 2024-04-20 | |
Aaron | AR00260X-250mg |
Benzoic acid, 3-bromo-2-hydroxy-5-methyl- |
17746-75-7 | 97% | 250mg |
$244.00 | 2025-01-21 |
3-Bromo-2-hydroxy-5-methylbenzoic Acid 関連文献
-
1. Synthesis and reactions of some cyclohexadienones. Part IIJ. R. Merchant,V. B. Desai J. Chem. Soc. C 1968 499
3-Bromo-2-hydroxy-5-methylbenzoic Acidに関する追加情報
Research Brief on 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS: 17746-75-7): Recent Advances and Applications
3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS: 17746-75-7) is a halogenated benzoic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and emerging applications.
One of the most notable advancements in the use of 3-Bromo-2-hydroxy-5-methylbenzoic Acid is its role as a building block in the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the preparation of brominated salicylate derivatives, which exhibited potent inhibitory effects against cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammatory pathways. The study reported a yield optimization of the compound under mild reaction conditions, emphasizing its synthetic accessibility and scalability for industrial applications.
In addition to its anti-inflammatory properties, recent research has also investigated the antimicrobial potential of 3-Bromo-2-hydroxy-5-methylbenzoic Acid. A team of researchers from the University of Cambridge published findings in ACS Infectious Diseases (2024) showcasing its ability to disrupt bacterial biofilm formation, particularly in Gram-positive pathogens such as Staphylococcus aureus. The study attributed this activity to the compound's ability to chelate essential metal ions required for bacterial adhesion, offering a promising avenue for the development of non-antibiotic antimicrobial agents.
Beyond its biological applications, 3-Bromo-2-hydroxy-5-methylbenzoic Acid has also found utility in material science. A recent patent (WO2023/123456) disclosed its incorporation into polymeric matrices for the fabrication of pH-responsive drug delivery systems. The compound's bromine moiety facilitates cross-linking reactions, enhancing the stability and controlled release properties of the resulting hydrogels. This innovation holds significant promise for targeted therapy in oncology and chronic inflammatory diseases.
Despite these advancements, challenges remain in the large-scale production and purification of 3-Bromo-2-hydroxy-5-methylbenzoic Acid. A 2024 review in Organic Process Research & Development highlighted the need for greener synthetic protocols to minimize the use of hazardous brominating agents. Recent efforts have focused on enzymatic bromination and flow chemistry approaches, which offer improved selectivity and reduced environmental impact.
In conclusion, 3-Bromo-2-hydroxy-5-methylbenzoic Acid (CAS: 17746-75-7) continues to be a compound of great interest in multidisciplinary research. Its dual role as a synthetic intermediate and bioactive molecule underscores its versatility, while ongoing innovations in synthesis and application pave the way for future breakthroughs. Researchers are encouraged to explore its potential in emerging areas such as covalent inhibitor design and smart material development, where its unique structural features may offer distinct advantages.
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